2-Cyanoadenosine

Adenosine A3 Receptor GPCR Pharmacology Structure-Activity Relationship

2-Cyanoadenosine (CAS 79936-11-1) is a purine nucleoside analogue and a 2-substituted adenosine derivative, distinguished from the parent nucleoside by a cyano group (-C≡N) at the 2-position of the adenine ring. This substitution confers conformational rigidity in the anti-conformation as confirmed by NMR and CD spectroscopy.

Molecular Formula C11H12N6O4
Molecular Weight 292.25 g/mol
Cat. No. B3285218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoadenosine
Molecular FormulaC11H12N6O4
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#N)N
InChIInChI=1S/C11H12N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,2H2,(H2,13,15,16)/t4-,7-,8-,11-/m1/s1
InChIKeyOFQPWKHCCVUSEB-TZQXKBMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoadenosine Procurement Guide: Chemical Identity and Baseline Characteristics


2-Cyanoadenosine (CAS 79936-11-1) is a purine nucleoside analogue and a 2-substituted adenosine derivative, distinguished from the parent nucleoside by a cyano group (-C≡N) at the 2-position of the adenine ring . This substitution confers conformational rigidity in the anti-conformation as confirmed by NMR and CD spectroscopy [1]. The compound is a multifunctional modulator of adenosine receptor (AR) signaling, exhibiting differential intrinsic efficacy and subtype selectivity profiles compared to adenosine and other 2-substituted analogues [2]. It also demonstrates adenosine deaminase (ADA) inhibitory activity, reducing enzymatic conversion of adenosine to inosine .

2-Cyanoadenosine vs. Generic Adenosine Analogues: Why Substitution Risks Experimental Outcomes


Generic substitution among adenosine receptor agonists or nucleoside analogues is not scientifically defensible due to the profound impact of the 2-position substituent on receptor subtype selectivity, intrinsic efficacy, and downstream functional signaling. Systematic structure-activity relationship (SAR) analysis demonstrates that sterically small substituents at the 2-position of adenosine—including cyano, chloro, and trifluoromethyl groups—differentially modulate both binding affinity (Ki) and intrinsic efficacy (cAMP production) across all four human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) [1]. Critically, the 2-cyano group produces a unique pharmacological fingerprint distinct from other 2-substituted analogues: it converts certain full A3AR agonists into selective A3AR antagonists while preserving full A3AR agonism in other N6-modified contexts, a functional switch not observed with 2-chloro or 2-trifluoromethyl substitution [1]. Furthermore, 2-cyanoadenosine possesses ADA inhibitory activity not shared by unmodified adenosine , and its anti-conformational rigidity differs from the syn-conformation of 8-cyanoadenosine [2], with conformational state directly influencing receptor recognition. These divergent properties mean that substituting 2-cyanoadenosine with adenosine, NECA, CGS 21680, or other 2-substituted analogues introduces uncontrolled variables that compromise reproducibility and data interpretability.

2-Cyanoadenosine Quantitative Differentiation Evidence: Head-to-Head Comparisons and Cross-Study Data


2-Cyanoadenosine hA3AR Affinity and Intrinsic Efficacy Modulation: Head-to-Head Comparison with 2-Chloro and 2-Trifluoromethyl Analogues

The 2-cyano group reduces hA3AR affinity compared to the 2-chloro and 2-trifluoromethyl substituents when combined with N6-methyl substitution. In the N6-methyl series (compounds 3b, 7c, 7f), the 2-cyano analogue (7f) displays 3.1-fold lower affinity than the 2-chloro analogue (3b) and 2.8-fold lower affinity than the 2-trifluoromethyl analogue (7c) at the hA3AR [1]. More significantly, when combined with N6-(3-iodobenzyl) or N6-(trans-2-phenyl-1-cyclopropyl) groups, the 2-cyano group converts a full hA3AR agonist into a selective hA3AR antagonist—a functional switch not observed with 2-chloro or 2-trifluoromethyl substitution [1].

Adenosine A3 Receptor GPCR Pharmacology Structure-Activity Relationship

2-Cyanoadenosine hA1AR Binding Affinity: Head-to-Head Comparison with 2-Chloro and 2-Trifluoromethyl Analogues

At the hA1AR, the 2-cyano group produces a distinct affinity profile compared to other 2-substituents. In the N6-methyl series, the 2-cyano analogue (7f) exhibits higher hA1AR affinity (Ki = 91.6 ± 15.5 nM) than the 2-trifluoromethyl analogue (7c, Ki = 234 ± 61 nM) but lower affinity than the 2-chloro analogue (3b, Ki = 20.3 ± 5.4 nM) [1]. This intermediate affinity position at hA1AR, combined with its unique hA3AR functional profile, contributes to a receptor subtype selectivity signature that differentiates 2-cyanoadenosine derivatives from both 2-chloro and 2-trifluoromethyl congeners [1].

Adenosine A1 Receptor Ligand Binding Nucleoside Pharmacology

2-Cyanoadenosine Functional Efficacy at hA2A and hA2B Receptors: Cross-Comparison with 2-Chloro and 2-Trifluoromethyl Analogues

In functional cAMP accumulation assays using recombinant human A2A and A2B receptors, the 2-cyano-N6-methyl analogue (7f) exhibits partial agonism with intermediate efficacy relative to 2-chloro and 2-trifluoromethyl comparators. At hA2AAR, 7f produces 62.1 ± 0.7% of the maximal NECA response at 10 μM, compared to 85.8 ± 7.5% for the 2-chloro analogue (3b) and 32.7 ± 3.3% for the 2-trifluoromethyl analogue (7c) [1]. At hA2BAR, 7f produces 38.1 ± 3.1% of maximal NECA response, compared to 54.2 ± 4.8% for 2-chloro (3b) and 20.1 ± 2.9% for 2-trifluoromethyl (7c) [1]. The 2-cyano group thus yields partial agonist profiles at both A2 subtypes, with efficacy consistently positioned between the higher-efficacy 2-chloro and lower-efficacy 2-trifluoromethyl analogues.

cAMP Assay A2A Receptor A2B Receptor Functional Selectivity

2-Cyanoadenosine Conformational Differentiation from 8-Cyanoadenosine: Structural Evidence with Functional Implications

The position of the cyano substitution on the adenine ring (2-position vs. 8-position) dictates the preferred glycosidic bond conformation of the nucleoside. NMR and circular dichroism (CD) spectral analysis demonstrates that 2-cyanoadenosine and other 2-substituted adenosine derivatives adopt the anti-conformation about the glycosidic bond, whereas 8-cyanoadenosine and other 8-substituted derivatives adopt the syn-conformation [1]. This conformational divergence is not a subtle effect but a fundamental structural distinction that affects how the nucleoside presents its purine ring to receptor binding pockets and metabolic enzymes. Anti-conformation is the geometry required for proper base pairing in nucleic acids and for recognition by most adenosine-binding proteins, including the majority of adenosine receptor subtypes.

Conformational Analysis Nucleoside Structure CD Spectroscopy NMR Spectroscopy

2-Cyanoadenosine Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


hA3AR Antagonist Tool Compound Generation via Rational N6-Substitution

2-Cyanoadenosine serves as a precursor scaffold for generating selective hA3AR antagonists. When combined with N6-(3-iodobenzyl) or N6-(trans-2-phenyl-1-cyclopropyl) substituents, the 2-cyano group converts full hA3AR agonists into selective hA3AR antagonists—a unique functional switching property not observed with 2-chloro or 2-trifluoromethyl substitution [1]. This application scenario is valuable for researchers investigating A3AR-mediated signaling in ischemic models, cancer biology, or inflammation, where pharmacological antagonism of this receptor subtype is required without concomitant A1 or A2 receptor activation.

Calibrated Partial Agonism Studies at Adenosine A2A and A2B Receptors

2-Cyanoadenosine derivatives provide intermediate-level partial agonism at hA2AAR (62.1% of maximal NECA response) and hA2BAR (38.1% of maximal NECA response) that bridges the efficacy gap between 2-chloro (high partial agonist) and 2-trifluoromethyl (low partial agonist) analogues [1]. This calibrated partial agonism enables dose-response studies of graded receptor activation and is suitable for investigating the therapeutic window of A2A/A2B modulation in cardiovascular, neurological, or immunological assays where full agonism may trigger receptor desensitization or excessive downstream signaling.

Adenosine Deaminase Inhibition in Ex Vivo Tissue Preparations

2-Cyanoadenosine inhibits adenosine deaminase (ADA), the enzyme that converts adenosine to inosine [1]. In ex vivo cardiovascular preparations—such as isolated perfused rat hearts where 2-cyanoadenosine has demonstrated increased force of contraction and relaxation [1]—this ADA inhibitory activity prolongs the half-life of endogenous adenosine. This dual functionality (direct receptor modulation plus ADA inhibition) distinguishes 2-cyanoadenosine from receptor agonists lacking ADA inhibitory activity (e.g., CGS 21680, NECA) and from pure ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine), providing a combined pharmacological effect for tissue bath and organ perfusion studies.

Anti-Conformation Nucleoside Probe for Receptor Binding Studies

2-Cyanoadenosine adopts the anti-conformation about the glycosidic bond, as confirmed by NMR and CD spectroscopy, in contrast to the syn-conformation of 8-cyanoadenosine [1]. The anti-conformation is the biologically relevant geometry for recognition by adenosine receptors and most adenosine-binding proteins. Researchers investigating the conformational determinants of adenosine receptor binding, or requiring a 2-modified adenosine scaffold that preserves native anti-conformation for SAR studies, should select 2-cyanoadenosine over 8-substituted derivatives. This conformational property also makes 2-cyanoadenosine suitable as a starting material for synthesizing additional 2-substituted analogues while maintaining anti-conformational integrity.

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